molecular formula C20H16ClN3O2 B5588799 4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone

4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone

Cat. No. B5588799
M. Wt: 365.8 g/mol
InChI Key: BSFZSMGJQITALT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone" often involves multi-step reactions including the formation of quinoline derivatives and subsequent modifications. For instance, electrochemical oxidation has been used to synthesize highly conjugated bisindolyl-p-quinone derivatives from 4-(piperazin-1-yl)phenols in the presence of indole derivatives, showcasing a unique regioselectivity in the synthesis process (Amani, Khazalpour, & Nematollahi, 2012).

Molecular Structure Analysis

The molecular structure of compounds containing the piperazine and quinoline units has been extensively studied, with methods such as X-ray crystallography providing detailed insights. For example, single-crystal X-ray crystallography along with spectroscopic techniques like FT-IR, 1H-NMR, and UV-Visible spectroscopy have been employed to characterize the structure of quinoline derivatives, revealing information about their electronic and spatial configuration (Murugesan et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of "4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone" and similar compounds is influenced by their functional groups. For example, the presence of a piperazine ring and a quinoline moiety can lead to a variety of chemical reactions, including nucleophilic substitutions and electrochemical oxidation reactions. Such reactions are fundamental for the synthesis of complex molecules with potential biological activities (Desai et al., 2017).

Physical Properties Analysis

The physical properties of "4-[(8-chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone" such as solubility, melting point, and crystalline form can be deduced from its molecular structure and functional groups. These properties are crucial for determining the compound's suitability for various applications, including its behavior in different solvents and conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical entities, and stability under various conditions, are pivotal for understanding the compound's interactions at a molecular level. These properties are influenced by the compound's electronic structure, which can be analyzed through DFT calculations to determine the HOMO-LUMO gap and Fukui function, providing insights into its reactivity (Murugesan et al., 2021).

Future Directions

The study of quinoline derivatives is a vibrant field due to their diverse biological activities. Future research could explore the synthesis of new derivatives, their biological activities, and their potential applications in medicine and other fields .

properties

IUPAC Name

4-(8-chloroquinoline-2-carbonyl)-1-phenylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2/c21-16-8-4-5-14-9-10-17(22-19(14)16)20(26)23-11-12-24(18(25)13-23)15-6-2-1-3-7-15/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFZSMGJQITALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=NC3=C(C=CC=C3Cl)C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(8-Chloro-2-quinolinyl)carbonyl]-1-phenyl-2-piperazinone

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